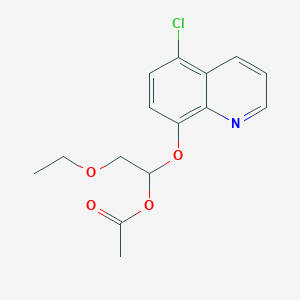
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is a chemical compound known for its diverse applications in scientific research and industry. It is a member of the quinoline family, characterized by its unique structure that includes a chloroquinoline moiety and an ethoxyethyl acetate group. This compound is often used in various fields due to its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate typically involves the reaction of 5-chloroquinoline with ethoxyethyl acetate under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques and equipment. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also include purification steps to ensure the final product meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: A closely related compound with similar chemical properties and applications.
Cloquintocet-mexyl: Another compound in the quinoline family, used as a herbicide safener.
Uniqueness
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C15H16ClNO4 |
|---|---|
Molekulargewicht |
309.74 g/mol |
IUPAC-Name |
[1-(5-chloroquinolin-8-yl)oxy-2-ethoxyethyl] acetate |
InChI |
InChI=1S/C15H16ClNO4/c1-3-19-9-14(20-10(2)18)21-13-7-6-12(16)11-5-4-8-17-15(11)13/h4-8,14H,3,9H2,1-2H3 |
InChI-Schlüssel |
QHURRAXLXAIJQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(OC1=C2C(=C(C=C1)Cl)C=CC=N2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)
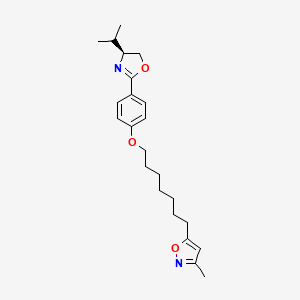
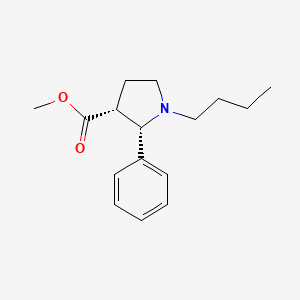
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)

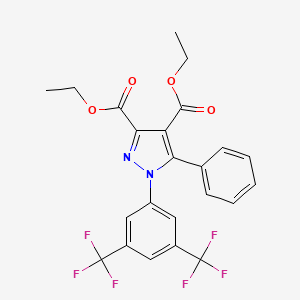
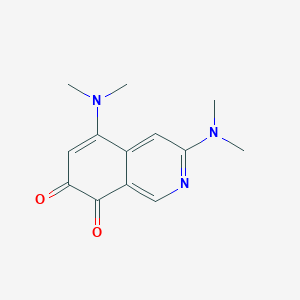


![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
